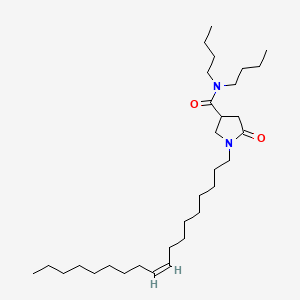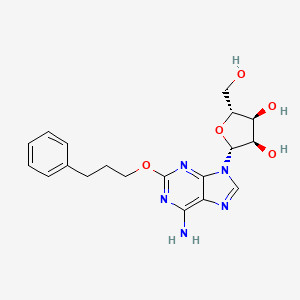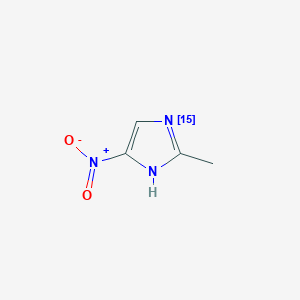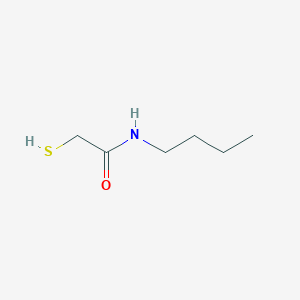
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one typically involves the nucleophilic substitution reaction of 2,4-dichlorobenzyl chloride with a thiol derivative of pyrimidin-4(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzyl group can be substituted by nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidin-4(3H)-one and 2,4-dichlorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Pyrimidin-4(3H)-one and 2,4-dichlorobenzyl alcohol.
Scientific Research Applications
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Chemical Biology: Employed in the design of novel heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Another pyrimidine derivative with similar substitution patterns.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Features a different thioether group but shares the pyrimidine core.
Uniqueness
6-((2,4-Dichlorobenzyl)thio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorobenzylthio group differentiates it from other pyrimidine derivatives, making it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
6303-55-5 |
|---|---|
Molecular Formula |
C11H8Cl2N2OS |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)3-8)5-17-11-4-10(16)14-6-15-11/h1-4,6H,5H2,(H,14,15,16) |
InChI Key |
FOKKLQVJXYUTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)



methanone](/img/structure/B12920857.png)




![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)
